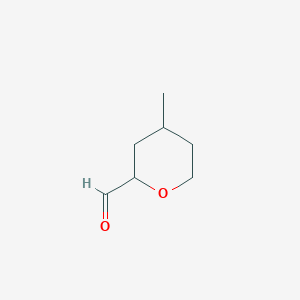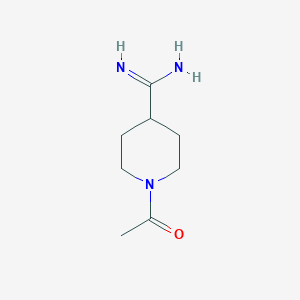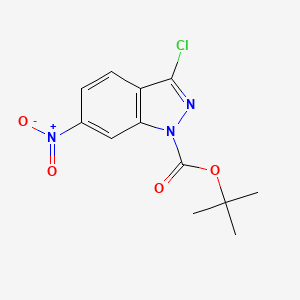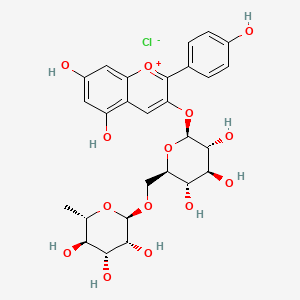
Pelargonidin-3-O-rutinosde chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pelargonidin-3-O-rutinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is known for its vibrant red color and is commonly found in strawberries, raspberries, and red geraniums. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antidiabetic properties .
准备方法
Synthetic Routes and Reaction Conditions
Pelargonidin-3-O-rutinoside chloride can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques. This method involves the isolation of anthocyanins from natural sources, such as strawberries, followed by purification and chlorination steps .
Industrial Production Methods
Industrial production of Pelargonidin-3-O-rutinoside chloride typically involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. The process includes the following steps:
- Extraction: The plant material is macerated and subjected to solvent extraction to obtain a crude extract.
- Purification: The crude extract is purified using HSCCC and HPLC to isolate Pelargonidin-3-O-rutinoside.
- Chlorination: The isolated compound is then chlorinated to obtain Pelargonidin-3-O-rutinoside chloride .
化学反应分析
Types of Reactions
Pelargonidin-3-O-rutinoside chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.
Reduction: This reaction involves the gain of electrons and can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include hydrochloric acid and sodium chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of Pelargonidin-3-O-rutinoside chloride.
Substitution: Chlorinated derivatives of Pelargonidin-3-O-rutinoside.
科学研究应用
Pelargonidin-3-O-rutinoside chloride has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and pigment in various chemical processes.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Investigated for its potential antidiabetic and antithrombotic effects, making it a candidate for the development of therapeutic agents.
作用机制
Pelargonidin-3-O-rutinoside chloride exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antidiabetic Activity: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels.
相似化合物的比较
Pelargonidin-3-O-rutinoside chloride is unique among anthocyanins due to its specific structure and properties. Similar compounds include:
Cyanidin-3-O-rutinoside: Another anthocyanin with similar antioxidant properties but different color and stability.
Delphinidin-3-O-rutinoside: Known for its blue color and strong antioxidant activity.
Malvidin-3-O-rutinoside: Exhibits strong antioxidant and anti-inflammatory properties but differs in its molecular structure.
Pelargonidin-3-O-rutinoside chloride stands out due to its specific combination of antioxidant, anti-inflammatory, and antidiabetic properties, making it a valuable compound for various applications.
属性
分子式 |
C27H31ClO14 |
|---|---|
分子量 |
615.0 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+;/m0./s1 |
InChI 键 |
FTBRTFUYRINBHS-DMONZEQBSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid](/img/structure/B12435177.png)
![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
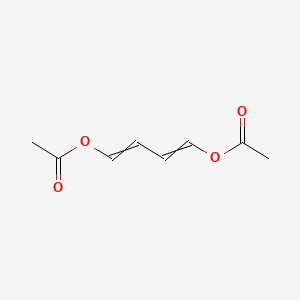
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
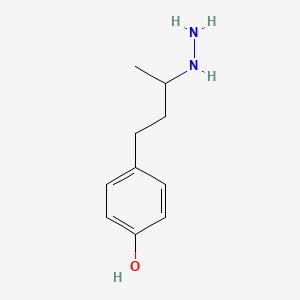
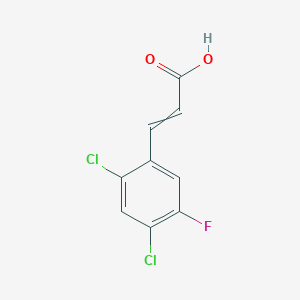
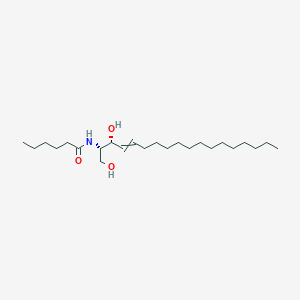

![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)
